2-Bromo-3-fluorobenzamide
Description
2-Bromo-3-fluorobenzamide (CAS: 349125-81-1) is a halogenated benzamide derivative with the molecular formula C₁₃H₉BrFNO and a molecular weight of 294.12 g/mol. Its structure features a benzamide backbone substituted with bromine at position 2 and fluorine at position 3 of the aromatic ring. This compound is of interest in materials science and medicinal chemistry due to the electronic effects imparted by halogen substituents, which influence reactivity, crystal packing, and intermolecular interactions .
Properties
IUPAC Name |
2-bromo-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJLTAHMKMBLRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576938 | |
| Record name | 2-Bromo-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132715-70-9 | |
| Record name | 2-Bromo-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60576938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method starts with m-fluorobenzotrifluoride, which undergoes a series of reactions including nitration, bromination, reduction, deamination, separation, and hydrolysis to yield 2-bromo-3-fluorobenzoic acid . This intermediate is then converted to 2-Bromo-3-fluorobenzamide through an amidation reaction.
Industrial Production Methods: Industrial production of 2-Bromo-3-fluorobenzamide follows similar synthetic routes but is optimized for large-scale operations. The process involves using cost-effective and readily available starting materials, with reaction conditions designed to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Bromo-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
6-Bromo-3-fluoro-2-formylbenzamide
- Molecular Formula: C₈H₅BrFNO₂
- Molar Mass : 246.04 g/mol
- Key Features :
- Substitutions: Bromine (position 6), fluorine (position 3), and a formyl group (position 2).
- The formyl group (–CHO) introduces additional polarity and reactivity compared to the benzamide group in 2-bromo-3-fluorobenzamide. This makes it a versatile intermediate for synthesizing heterocyclic compounds or pharmaceuticals.
- Lower molecular weight (246.04 vs. 294.12 g/mol) may enhance solubility in polar solvents, though this depends on crystal packing efficiency .
| Property | 2-Bromo-3-fluorobenzamide | 6-Bromo-3-fluoro-2-formylbenzamide |
|---|---|---|
| Molecular Formula | C₁₃H₉BrFNO | C₈H₅BrFNO₂ |
| Molar Mass (g/mol) | 294.12 | 246.04 |
| Functional Groups | Benzamide, Br, F | Formyl, Br, F |
| Key Applications | Crystal engineering | Synthetic intermediate |
2-Aminobenzamides
- General Structure: Benzamide with an amino group (–NH₂) at position 2.
- Key Features: The amino group enhances nucleophilicity, enabling participation in coupling reactions (e.g., peptide bond formation). Unlike halogenated analogs, 2-aminobenzamides are often explored in drug discovery, particularly as enzyme inhibitors or glycosylation modifiers . references glycan analysis tools (GlycoBase), suggesting applications in biochemistry for understanding post-translational modifications.
| Property | 2-Bromo-3-fluorobenzamide | 2-Aminobenzamides |
|---|---|---|
| Reactivity | Electrophilic (due to Br) | Nucleophilic (due to NH₂) |
| Applications | Materials science | Pharmaceuticals, glycan analysis |
Impact of Substituent Position and Electronic Effects
- Halogen Positioning: In 2-bromo-3-fluorobenzamide, bromine at position 2 creates steric hindrance and electron-withdrawing effects, stabilizing negative charges in intermediates. Fluorine at position 3 enhances dipole interactions, improving crystal lattice stability .
- Functional Group Influence :
- The benzamide group (–CONH₂) in 2-bromo-3-fluorobenzamide supports hydrogen bonding, critical for crystal engineering.
- The formyl group in the 6-bromo analog offers a reactive site for condensation reactions, enabling diversification into Schiff bases or hydrazones .
Biological Activity
2-Bromo-3-fluorobenzamide is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, has shown potential in various therapeutic applications, especially related to neurological pathways and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of 2-Bromo-3-fluorobenzamide is . The compound features a benzene ring substituted at the 2-position with a bromine atom and at the 3-position with a fluorine atom, along with an amide functional group. This specific arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of 2-Bromo-3-fluorobenzamide primarily involves its role as an inhibitor of enzymes critical for neurotransmitter synthesis. Research indicates that similar compounds can inhibit enzymes such as histidine decarboxylase and aromatic L-amino acid decarboxylase, which are essential for the biosynthesis of neurotransmitters like histamine, dopamine, and serotonin. These interactions suggest potential therapeutic applications in treating neurological disorders.
Anticancer Properties
Studies have indicated that compounds similar to 2-Bromo-3-fluorobenzamide exhibit cytotoxic effects against various cancer cell lines. For instance, research on related benzamide derivatives has shown promising results in inhibiting the growth of MCF-7 breast cancer cells, demonstrating IC50 values that suggest significant anticancer activity .
Antimicrobial Activity
Additionally, there is evidence supporting the antimicrobial properties of 2-Bromo-3-fluorobenzamide. Similar halogenated compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. This highlights the compound's potential use in developing new antimicrobial agents.
Case Study: Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of 2-Bromo-3-fluorobenzamide revealed its effectiveness in modulating enzyme activity through non-covalent interactions. The presence of halogen atoms enhances its binding affinity to target enzymes, influencing various biochemical pathways.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Histidine Decarboxylase | Competitive | |
| Aromatic L-amino Acid Decarboxylase | Non-competitive | |
| FtsZ Protein (Bacterial Target) | Allosteric |
Synthesis and Biological Testing
The synthesis of 2-Bromo-3-fluorobenzamide typically involves nucleophilic substitution reactions at the bromine site. Various methods have been employed to produce this compound with high yields, enabling further biological testing.
Future Directions in Research
Given its promising biological activities, further research on 2-Bromo-3-fluorobenzamide could focus on:
- Pharmacokinetics : Understanding how this compound behaves in biological systems.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.
- In Vivo Studies : Assessing its efficacy and safety in animal models to evaluate its potential as a therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
